Glycidyl 4-toluenesulfonate

Overview

Description

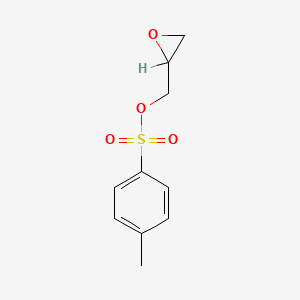

Glycidyl 4-toluenesulfonate (CAS 6746-81-2), also known as glycidyl tosylate or 2,3-epoxypropyl p-toluenesulfonate, is an epoxide-containing sulfonate ester with the molecular formula $ \text{C}{10}\text{H}{12}\text{O}_4\text{S} $ and a molecular weight of 228.26 g/mol . It is characterized by a strained oxirane (epoxide) ring and a p-toluenesulfonate (tosyl) group, which confers both high reactivity and utility as a leaving group in organic synthesis. Key applications include its role in chiral HPLC method development for asymmetric epoxidation processes and as a reagent in nucleophilic displacement, addition, and ring-opening reactions .

Preparation Methods

Laboratory-Scale Synthesis

Step-by-Step Procedure

The laboratory synthesis follows a two-step protocol derived from patented methodologies :

-

Generation of Glycidol :

3-Chloro-1,2-propanediol is treated with a phosphate salt (e.g., trisodium phosphate) in an anhydrous solvent (e.g., tetrahydrofuran). The reaction occurs at 20–40°C, yielding glycidol via intramolecular cyclization. -

Tosylation of Glycidol :

Glycidol reacts with p-toluenesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) at 0–25°C. The base scavenges HCl, driving the reaction to completion.

Key Parameters:

-

Molar Ratios : A 1:1.2 molar ratio of glycidol to tosyl chloride ensures excess electrophile for complete conversion.

-

Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) minimize epoxide ring hydrolysis.

Industrial-Scale Production

Scaling Considerations

Industrial processes amplify the laboratory protocol while optimizing for cost and safety:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction time compared to batch systems.

-

In Situ Glycidol Utilization : Glycidol is generated and immediately consumed, avoiding isolation and degradation .

Table 1: Comparison of Laboratory vs. Industrial Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 0–25°C | 10–30°C |

| Reaction Time | 4–6 hours | 1–2 hours |

| Yield | 75–85% | 88–92% |

| Purification Method | Column Chromatography | Fractional Distillation |

Reaction Optimization and Parameters

Base Selection

Phosphate salts (e.g., Na₃PO₄) outperform carbonates due to their superior basicity and particle size, which enhance reactivity in organic solvents .

Table 2: Base Efficiency Comparison

| Base | Reaction Rate (hr⁻¹) | Yield (%) |

|---|---|---|

| Trisodium Phosphate | 0.45 | 89 |

| Sodium Carbonate | 0.28 | 72 |

| Potassium Carbonate | 0.31 | 68 |

Temperature and Solvent Effects

-

Low Temperatures (0–10°C) : Suppress epoxide ring-opening side reactions.

-

Solvent Polarity : Dichloromethane (ε = 8.93) balances solubility and stability better than THF (ε = 7.52) .

Purification and Isolation Techniques

Distillation vs. Recrystallization

-

Fractional Distillation : Effective for large-scale purification (bp 120–125°C under vacuum), achieving >95% purity.

-

Recrystallization : Employed for high-purity batches using hexane/ethyl acetate (3:1), yielding crystals with 99% purity .

Table 3: Purity Assessment by Method

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Distillation | 95 | 85 |

| Recrystallization | 99 | 70 |

Analytical Characterization

Spectroscopic Methods

-

¹H-NMR : Epoxide protons resonate at δ 3.1–3.4 ppm, while tosyl aromatic protons appear at δ 7.7–7.9 ppm.

-

FT-IR : Sulfonate S=O stretches at 1350–1300 cm⁻¹ and epoxide C-O-C at 1250–950 cm⁻¹.

Chromatographic Analysis

HPLC with a C18 column (acetonitrile/water, 70:30) confirms purity, showing a single peak at 6.2 minutes .

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

Glycidyl 4-toluenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base such as sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic substitution: The major products are the corresponding substituted compounds with the nucleophile replacing the epoxide ring.

Oxidation: The major product is the sulfonic acid derivative.

Reduction: The major product is the sulfonic acid.

Scientific Research Applications

Organic Synthesis

Glycidyl 4-toluenesulfonate serves as a reagent in organic synthesis for preparing complex molecules. Its ability to undergo nucleophilic substitution makes it valuable for synthesizing various derivatives .

Biological Research

The compound is used in studying enzyme mechanisms and protein modifications. Its epoxide ring allows it to form covalent bonds with biological macromolecules, facilitating research into protein interactions and modifications .

Pharmaceutical Development

In the pharmaceutical industry, this compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients. Its reactivity enables the synthesis of various drug candidates .

Polymer Production

The compound is also employed in producing epoxy resins and other polymeric materials. Its unique structure allows for enhanced properties in polymer formulations, making it suitable for applications in coatings and adhesives .

Research indicates that this compound exhibits cytotoxic effects in various cell lines. Studies have shown significant cell death in human liver cells upon exposure, suggesting potential hepatotoxicity. Furthermore, it has been classified as a germ cell mutagen and potential carcinogen (Category 1B), raising concerns about its long-term health effects .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human liver cells. The results indicated a dose-dependent increase in cell death, highlighting its potential hepatotoxic effects. This study underscores the need for caution when handling this compound in laboratory settings .

Case Study 2: Pharmaceutical Intermediates

This compound has been successfully used as an intermediate in synthesizing various pharmaceuticals. For instance, it was utilized to prepare complex molecules that exhibit promising biological activity against cancer cell lines, demonstrating its utility in drug development .

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl 4-methylbenzenesulfonate involves the opening of the epoxide ring by nucleophiles. This reaction leads to the formation of a covalent bond between the nucleophile and the carbon atom of the epoxide ring. The sulfonate group acts as a leaving group, facilitating the nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Analogues

Glycidyl 4-toluenesulfonate belongs to two broad classes of compounds: glycidyl ethers (epoxides) and sulfonate esters . Below is a comparative analysis with structurally or functionally related compounds.

Comparison with Glycidyl Ethers

Glycidyl ethers share the reactive oxirane ring but differ in substituents, affecting their physical properties and applications.

Key Differences :

- Reactivity : this compound’s tosyl group facilitates nucleophilic displacement reactions, unlike AGE or PGE, which primarily undergo epoxide ring-opening .

- Volatility : this compound is less volatile than smaller glycidyl ethers (e.g., IGE, BGE), as evidenced by its use in solid-phase extraction methods requiring stable retention on sorbents like Amberlite XAD-7 .

Comparison with Sulfonate Esters

Sulfonate esters like methyl p-toluenesulfonate share the tosyl group but lack the epoxide functionality.

Key Differences :

- Reactivity : this compound’s epoxide enables ring-opening reactions (e.g., with amines or alcohols), whereas methyl p-toluenesulfonate acts solely as an electrophilic methylating agent .

- Stability: The epoxide ring in this compound makes it more moisture-sensitive compared to non-epoxidized sulfonates like methyl p-toluenesulfonate .

Research Findings and Performance Data

- Synthetic Utility : this compound’s tosyl group allows clean displacement reactions, producing enantiomerically pure epoxides critical for pharmaceutical intermediates .

- Environmental Behavior : Unlike smaller glycidyl ethers (e.g., IGE, BGE), this compound’s lower volatility reduces airborne exposure risks, though proper handling (gloves, ventilation) is still required due to its irritant properties .

- Chromatographic Use : Its application in chiral HPLC highlights its stability under analytical conditions, contrasting with glycidyl ethers like PGE or CGE, which require specialized detection methods (e.g., UV for aromatic ethers) .

Biological Activity

Glycidyl 4-toluenesulfonate (GTS) is a chemical compound with significant relevance in both organic synthesis and biological research. Its unique structure, featuring an epoxide ring and a sulfonate group, allows it to participate in various chemical reactions, making it a versatile reagent in scientific applications. This article explores the biological activity of GTS, including its mechanisms of action, potential health effects, and relevant case studies.

This compound has the molecular formula C₁₀H₁₂O₄S and a molecular weight of 228.27 g/mol. It can be synthesized by reacting glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs at room temperature and yields GTS after purification.

The mechanism of action of GTS primarily involves the opening of the epoxide ring by nucleophiles. This reaction leads to the formation of covalent bonds with various biological molecules, including proteins and nucleic acids. The sulfonate group acts as a leaving group, facilitating nucleophilic attacks that can modify biological macromolecules.

Cytotoxicity and Genotoxicity

Research indicates that GTS exhibits cytotoxic effects in various cell lines. A study demonstrated that exposure to GTS resulted in significant cell death in human liver cells, suggesting potential hepatotoxicity . Additionally, GTS has been classified as a germ cell mutagen and a potential carcinogen (Category 1B) according to safety data sheets . This classification raises concerns regarding its use in laboratory settings and necessitates further investigation into its long-term effects on human health.

Enzyme Inhibition

GTS has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. This inhibition could lead to altered pharmacokinetics of co-administered drugs, potentially resulting in adverse effects or reduced therapeutic efficacy .

Case Study 1: Hepatotoxicity Assessment

A study involving rats assessed the hepatotoxic effects of GTS through oral administration at varying doses. The results indicated dose-dependent liver damage characterized by elevated liver enzymes and histopathological changes in liver tissue. The study concluded that GTS poses a significant risk for liver toxicity at high exposure levels .

| Dose (mg/kg) | ALT Levels (U/L) | AST Levels (U/L) | Histopathological Findings |

|---|---|---|---|

| 0 | 50 | 45 | Normal |

| 50 | 120 | 110 | Mild inflammation |

| 100 | 250 | 230 | Severe necrosis |

Case Study 2: Genotoxicity Evaluation

Another study focused on evaluating the genotoxic potential of GTS using the Ames test. The results indicated that GTS induced mutagenic effects in Salmonella typhimurium strains, suggesting that it may pose a risk for genetic damage upon exposure .

Q & A

Q. [Basic] What are the recommended synthetic routes for Glycidyl 4-toluenesulfonate, and what purity validation methods are critical?

Methodological Answer:

this compound (CAS 6746-81-2) is typically synthesized via nucleophilic substitution between glycidol and 4-toluenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine as acid scavengers). Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track epoxide formation and tosyl group incorporation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from anhydrous solvents to avoid hydrolysis.

- Purity Validation :

Q. [Advanced] How can researchers resolve contradictions in reaction yields when using different catalytic systems for this compound-mediated epoxidation?

Methodological Answer:

Discrepancies in yields often stem from:

- Catalyst-Specific Reactivity : Compare Lewis acids (e.g., BF3·Et2O) vs. Brønsted acids (e.g., H2SO4) in polar aprotic solvents. Document reaction kinetics (e.g., in-situ IR for epoxide ring-opening rates) .

- Side Reactions : Hydrolysis of the tosyl group under acidic conditions can reduce yields. Use Karl Fischer titration to quantify moisture content in solvents .

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize solvent polarity, temperature, and catalyst loading. Cross-reference with Reaxys/SciFinder data for analogous reactions .

Q. [Basic] What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H-NMR and 13C-NMR : Confirm epoxide resonance (δ ~3.1–3.4 ppm for CH2 groups) and tosyl aromatic signals (δ 7.7–7.9 ppm). Compare with reference spectra in Reaxys .

- FT-IR : Identify sulfonate S=O stretching (1350–1300 cm⁻¹) and epoxide C-O-C (1250–950 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Verify molecular ion peak at m/z 228.26 (C10H12O4S+) and fragmentation patterns .

Q. [Advanced] How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40–60°C for 4 weeks). Monitor via HPLC for hydrolysis products (e.g., 4-toluenesulfonic acid and glycidol derivatives) .

- Moisture Sensitivity : Store in anhydrous solvents (e.g., THF or DCM) with molecular sieves. Use Karl Fischer titration to assess residual water .

- Light Sensitivity : UV-Vis spectroscopy (λmax ~270 nm for tosyl group) to detect photodegradation .

Q. [Basic] What safety protocols are essential when handling this compound, given structural analogs’ carcinogenic risks?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Toxicity Mitigation : Structural analogs (e.g., glycidyl methacrylate) are Group 2A carcinogens. Implement strict waste segregation and neutralization protocols (e.g., alkaline hydrolysis for disposal) .

- Exposure Monitoring : Air sampling via GC-MS to detect volatile epoxide derivatives .

Q. [Advanced] How can computational modeling predict this compound’s reactivity in novel synthetic applications?

Methodological Answer:

- DFT Calculations : Optimize geometry (Gaussian 16) to predict nucleophilic attack sites on the epoxide ring. Compare with experimental kinetics .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO vs. THF) to explain regioselectivity .

- SAR Analysis : Cross-reference with Reaxys data for sulfonate esters to identify structure-activity trends .

Q. [Basic] What strategies ensure effective literature reviews for this compound research?

Methodological Answer:

- Database Searches : Use SciFinder/Reaxys with keywords: "glycidyl tosylate," "epoxide sulfonate," and CAS 6746-81-2. Exclude patents to focus on academic studies .

- Citation Tracking : Follow references in foundational papers (e.g., Acta Crystallographica for crystal data ).

Q. [Advanced] How can researchers address discrepancies in reported melting points for this compound derivatives?

Methodological Answer:

- Purity Assessment : Recrystallize samples multiple times and use DSC for precise melting range determination .

- Polymorphism Screening : Perform X-ray diffraction to identify crystal forms. Compare with Cambridge Structural Database entries .

- Hygroscopicity Testing : Store samples in desiccators and monitor weight changes to rule out moisture interference .

Properties

IUPAC Name |

oxiran-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867977 | |

| Record name | (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-81-2 | |

| Record name | Glycidyl tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6746-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL TOSYLATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.